molecular formula C13H18N2O3 B1376832 Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate CAS No. 1163298-06-3

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

Cat. No.: B1376832
CAS No.: 1163298-06-3
M. Wt: 250.29 g/mol
InChI Key: DBSZIJXTFJXBFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate typically involves the protection of amines using carbamates. Common protecting groups for amines include t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz), which can be installed and removed under relatively mild conditions . The CBz group, in particular, can be removed using catalytic hydrogenation (Pd-C, H₂) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of carbamate protecting groups and catalytic hydrogenation, similar to laboratory-scale synthesis .

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and substitution, which can modify its structure and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in both laboratory and industrial settings makes it a valuable compound for scientific research.

Properties

IUPAC Name

benzyl N-(4-amino-2-methyl-4-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,8-11(14)16)15-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSZIJXTFJXBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate
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Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate
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Reactant of Route 6
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Benzyl 4-amino-2-methyl-4-oxobutan-2-ylcarbamate

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